N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide
Description
N-(1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 4, and 6, and a cyclopropanecarboxamide moiety at position 2. The pyrazolo[3,4-b]pyridine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets, while the cyclopropane ring introduces conformational rigidity and unique electronic properties due to its strained geometry . Its physicochemical properties, such as moderate lipophilicity (predicted by substituents like methyl groups) and stability, make it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-7-6-8(2)14-12-10(7)11(16-17(12)3)15-13(18)9-4-5-9/h6,9H,4-5H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUMEOLGHKQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321698 | |
| Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866131-72-8 | |
| Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide typically involves the following steps:
Condensation Reaction: The compound can be synthesized through the condensation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine with cyclopropanecarboxylic acid.
Catalysts and Conditions: Trifluoracetic acid (TFA) is often used as a catalyst, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivative.
Reduction: Reduction of the compound to form a reduced derivative.
Substitution Reactions: Replacement of one or more substituents on the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrazolo[3,4-b]pyridine-3-one derivatives.
Reduction Products: Reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution Products: Substituted pyrazolo[3,4-b]pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and antitubercular properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: Due to its biological activity, the compound is being investigated for its potential use in the treatment of diseases such as tuberculosis and other bacterial infections.
Industry: In the chemical industry, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways and targets can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Cyclopropane vs. Thiophene Carboxamide
- However, strain energy may reduce stability under harsh conditions .
- Thiophene-2-carboxamide () : The aromatic thiophene ring enhances π-π stacking interactions and introduces sulfur, which could participate in hydrogen bonding or redox reactions. This may alter solubility and metabolic pathways compared to the cyclopropane analog .
Methyl vs. Iodo/Phenyl Substituents
- Methyl groups also reduce steric hindrance compared to bulkier substituents.
- Iodo and Phenyl Groups () : The iodine atom at position 5 increases molecular weight and polarizability, favoring halogen bonding—a critical interaction in drug-receptor binding. The phenyl group at position 6 adds steric bulk, which might hinder rotation or binding in certain orientations .
Biological Activity
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H16N4
- Molecular Weight : 240.31 g/mol
- CAS Number : 866131-61-5
The compound features a pyrazolo-pyridine core structure, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds structurally related to N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl) have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of several pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated that while some derivatives exhibited promising activity, this compound did not demonstrate significant cytotoxicity within the tested concentration range .
The mechanism underlying the biological activity of this compound may involve inhibition of specific protein kinases. Pyrazolo[3,4-b]pyridine derivatives are known to interact with ATP-binding sites on kinases like CDK2 and Abl. However, the lack of a crucial NH group between the heterocyclic core and the phenyl ring may limit its binding affinity and subsequent kinase inhibition .
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[3,4-b]pyridine derivatives have been investigated for their antimicrobial activities. Some studies suggest that these compounds exhibit moderate antibacterial effects against various strains of bacteria .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure.
Synthesis Pathway Example
- Starting Material : 1H-Pyrazolo[3,4-b]pyridine derivative.
- Reagents : Cyclopropanecarboxylic acid derivatives.
- Catalysts : Commonly used catalysts include palladium or nickel complexes for coupling reactions.
The reaction conditions are optimized to ensure high yields and purity of the desired product.
Comparative Biological Activity Table
Q & A
Q. What are the key synthetic routes for N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide?
The synthesis involves constructing the pyrazolo[3,4-b]pyridine core followed by cyclopropanecarboxamide conjugation. A typical route includes:
- Core formation : Condensation of 3-amino-1,4,6-trimethylpyrazolo[3,4-b]pyridine with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., acetonitrile or dichloromethane).
- Purification : Recrystallization from ethyl acetate or acetonitrile to achieve >95% purity.
Key parameters include temperature (60–80°C) and reactant stoichiometry (1:1.2 molar ratio of pyrazole to acyl chloride) .
Q. How is this compound characterized using spectroscopic methods?
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- ¹H NMR : Methyl groups on the pyrazole ring appear as singlets (δ 2.1–2.5 ppm), while cyclopropane protons resonate as multiplet signals (δ 0.8–1.2 ppm).
- ¹³C NMR : Cyclopropane carbons appear at δ 8–12 ppm, and the carbonyl carbon at δ 170–175 ppm .
Q. What are the solubility and stability profiles under different conditions?
- Solubility : Predicted logP (~2.5) suggests moderate lipophilicity, with better solubility in polar aprotic solvents (e.g., DMSO, acetonitrile).
- Stability : Acidic/basic conditions may hydrolyze the amide bond. Stability testing via HPLC under varying pH (3–9) and temperatures (4–40°C) is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Anhydrous acetonitrile improves alkylation efficiency compared to DCM.
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance acylation rates.
- Workup : Use of ice-water quenching minimizes side-product formation. Yields >60% are achievable with controlled reactant addition rates .
Q. How do structural modifications influence biological activity?
- Substituent effects : Adding electron-withdrawing groups (e.g., CF₃) to the pyrazole ring enhances kinase inhibition (e.g., pIC₅₀ increases by 1.5-fold).
- Cyclopropane role : The cyclopropane moiety improves metabolic stability by reducing CYP450-mediated oxidation.
- SAR studies : Methyl groups at positions 1, 4, and 6 on the pyrazole core are critical for target binding affinity .
Q. What computational methods predict physicochemical properties?
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
- Data normalization : Correct for batch effects in high-throughput screens.
- Mechanistic studies : Validate target engagement via SPR or thermal shift assays. For example, conflicting IC₅₀ values may arise from off-target effects in kinase panels .
Q. What strategies improve pharmacokinetics in analog design?
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to balance solubility and membrane permeability.
- Metabolic shielding : Fluorination of the cyclopropane ring reduces oxidative metabolism.
- Prodrug approaches : Esterification of the carboxamide improves oral bioavailability .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
